2-Bromo-4-iodobenzenesulfonamide
Overview
Description
2-Bromo-4-iodobenzenesulfonamide is an organosulfur compound with the molecular formula C6H5BrINO2S It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with a sulfonamide group
Mechanism of Action
Target of Action
2-Bromo-4-iodobenzenesulfonamide is a type of sulfonamide . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance and folate synthesis .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS) . DHPS is vital in the synthesis of folate, a necessary component for cells to make nucleic acids, such as DNA or RNA . By inhibiting DHPS, sulfonamides prevent the synthesis of folate, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folate synthesis pathway . By inhibiting DHPS, this compound prevents the formation of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a co-factor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA .
Pharmacokinetics
Sulfonamides, in general, are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth . By preventing the synthesis of folate, this compound inhibits the production of nucleic acids, thereby preventing bacterial replication .
Action Environment
The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. These factors include pH, temperature, and the presence of other substances that may interact with the compound . .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-iodobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with various enzymes and proteins, potentially altering their activity. For instance, the sulfonamide group in this compound can form hydrogen bonds with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the bromine and iodine atoms can participate in halogen bonding, further influencing the interactions with biomolecules .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the activity of kinases, which are crucial for cell signaling. By inhibiting specific kinases, this compound can alter downstream signaling pathways, leading to changes in gene expression and cellular responses. Furthermore, the presence of the sulfonamide group can impact cellular metabolism by interacting with metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active sites of enzymes. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site, while the bromine and iodine atoms can participate in halogen bonding. These interactions can lead to conformational changes in the enzyme, resulting in inhibition or modulation of its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under normal conditions, but it can degrade under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies. The degradation products of this compound can also have biological activity, which may complicate the interpretation of long-term effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level leads to a marked change in biological activity. It is important to carefully control the dosage to avoid adverse effects in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, potentially leading to changes in metabolic flux and metabolite levels. The sulfonamide group can also be involved in conjugation reactions, such as sulfonation, which can affect the compound’s bioavailability and activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and within cellular compartments. The distribution of this compound can be influenced by its chemical properties, such as lipophilicity and molecular size. Additionally, the presence of the sulfonamide group can affect its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components and targeting signals. This compound can be directed to specific compartments or organelles through post-translational modifications or binding to targeting proteins. For example, the sulfonamide group can interact with nuclear localization signals, facilitating the transport of this compound into the nucleus. The subcellular localization can influence the compound’s activity and function, as it may interact with different biomolecules in various cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-iodobenzenesulfonamide typically involves the bromination and iodination of benzenesulfonamide. One common method includes the use of bromine and iodine reagents under controlled conditions to achieve selective halogenation. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-iodobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the halogen atoms.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonamides can be obtained.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonyl chlorides.
Scientific Research Applications
2-Bromo-4-iodobenzenesulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Bromo-4-chlorobenzenesulfonamide
- 2-Iodo-4-bromobenzenesulfonamide
- 2-Fluoro-4-iodobenzenesulfonamide
Comparison: 2-Bromo-4-iodobenzenesulfonamide is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-bromo-4-iodobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZURGTZZGNJFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261438-65-6 | |
Record name | 2-bromo-4-iodobenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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